N1,N2-Bis(4-fluorobenzyl)cyclohexane-1,2-diamine
Description
N1,N2-Bis(4-fluorobenzyl)cyclohexane-1,2-diamine is a cyclohexane-1,2-diamine derivative substituted with 4-fluorobenzyl groups at both amine positions.
Properties
IUPAC Name |
1-N,2-N-bis[(4-fluorophenyl)methyl]cyclohexane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24F2N2/c21-17-9-5-15(6-10-17)13-23-19-3-1-2-4-20(19)24-14-16-7-11-18(22)12-8-16/h5-12,19-20,23-24H,1-4,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUZDQRFYDFJHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NCC2=CC=C(C=C2)F)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N1,N2-Bis(4-fluorobenzyl)cyclohexane-1,2-diamine typically involves the reaction of cyclohexane-1,2-diamine with 4-fluorobenzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
N1,N2-Bis(4-fluorobenzyl)cyclohexane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
N1,N2-Bis(4-fluorobenzyl)cyclohexane-1,2-diamine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and interactions due to its unique chemical properties.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N1,N2-Bis(4-fluorobenzyl)cyclohexane-1,2-diamine involves its interaction with specific molecular targets and pathways within biological systems. The compound’s fluorinated benzyl groups may interact with enzymes or receptors, leading to changes in their activity or function. These interactions can result in various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Substituent Variations: Fluorinated vs. Non-Fluorinated Analogs
N1,N2-Bis(2-fluorobenzyl)benzene-1,2-diamine
- Structure : Benzene backbone instead of cyclohexane, with 2-fluorobenzyl substituents.
- Properties : The aromatic benzene backbone increases rigidity compared to the aliphatic cyclohexane in the target compound. The 2-fluorine substitution may induce steric hindrance and alter electronic effects.
- Applications : Used in synthesizing medicinal intermediates and organic chemicals, though its crystal structure was only recently resolved .
(E,E)-N,N′-Bis(4-fluorophenyl)methanimine Cyclohexane-1,2-diyl Derivative
- Structure : A bis-Schiff base (imine) formed from 1,2-cyclohexanediamine and 4-fluorobenzaldehyde.
- Synthesis: Catalyst-free reaction in methanol at room temperature, yielding crystalline products .
- Key Difference : The imine linkage (C=N) contrasts with the amine (C-N) in the target compound, reducing hydrolytic stability but enhancing metal-coordination capabilities.
Backbone Modifications: Cyclohexane vs. Ethane
N1,N2-Bis(4-Bromobenzyl)ethane-1,2-diamine
- Structure : Ethane backbone with 4-bromobenzyl groups.
- Properties: The shorter ethane chain reduces conformational flexibility compared to cyclohexane.
N1,N2-Di(quinolin-8-yl)cyclohexane-1,2-diamine (L6)
- Structure: Quinoline substituents instead of fluorobenzyl groups.
- Synthesis: Prepared via Pd-catalyzed coupling with 8-bromoquinoline (73% yield) .
- Applications : Bulky aromatic substituents enhance π-π stacking, making it suitable for catalytic or luminescent materials.
Functional Group Differences: Amine vs. Phosphine Ligands
(1S,2S)-N,N-Bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine
- Structure : Phosphine-containing benzyl groups.
- Properties : High molecular weight (662.80 g/mol) and lipophilicity. The phosphine groups enable coordination to transition metals, making it a robust ligand in asymmetric catalysis .
- Applications : Widely used in industrial and academic research for synthesizing chiral complexes.
Stereochemical Variations: Cis vs. Trans Isomerism
cis-N1,N2-Bis(2-hydroxybenzylidene)cyclohexane-1,2-diamine
- Structure : Cis-configured cyclohexane backbone with salicylaldehyde-derived Schiff bases.
- Properties : The hydroxyl groups facilitate hydrogen bonding and metal chelation. Cis-isomers are less studied due to challenges in complex formation compared to trans-isomers .
(E,E)-N,N′-Bis(4-methoxybenzylidene)cyclohexane-1,2-diamine
- Structure : Methoxy-substituted Schiff base with a trans-configuration.
- Properties : Methoxy groups enhance electron density, improving stability against oxidation. The chair conformation of cyclohexane and planar methoxybenzylidene groups optimize crystal packing via van der Waals interactions .
trans-N1,N2-Bis(7-chloroquinolin-4-yl)cyclohexane-1,2-diamine
- Structure: Chloroquinoline substituents.
- Activity : Demonstrates potent antimalarial activity (e.g., Ro 47-7737), with stereospecific efficacy; the S,S-enantiomer outperforms others .
- Comparison : Fluorobenzyl derivatives may exhibit altered pharmacokinetics due to fluorine’s electronegativity and smaller size compared to chlorine.
Biological Activity
N1,N2-Bis(4-fluorobenzyl)cyclohexane-1,2-diamine (CAS Number: 1318762-87-6) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including cytotoxicity, antimicrobial properties, and potential applications in drug development.
Chemical Structure and Properties
This compound is characterized by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C20H24F2N2 |
| Molecular Weight | 330.41 g/mol |
| IUPAC Name | 1-N,2-N-bis[(4-fluorophenyl)methyl]cyclohexane-1,2-diamine |
The compound features two fluorinated benzyl groups attached to a cyclohexane backbone, which is crucial for its biological interactions.
The biological activity of this compound is believed to be mediated through its interactions with various biological targets:
- Enzyme Interactions : The fluorinated benzyl groups may enhance binding affinity to specific enzymes or receptors, influencing their activity.
- Cellular Uptake : The lipophilicity of the compound may facilitate its penetration into cell membranes, allowing it to exert its effects intracellularly.
Cytotoxicity Studies
Recent research has indicated that derivatives of cyclohexane-1,2-diamine exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxic Activity : this compound demonstrated marked cytotoxicity in the HepG2 hepatocellular carcinoma cell line, with an IC50 value significantly lower than standard chemotherapeutics like cisplatin .
The structure-activity relationship suggests that the presence of fluorine substituents enhances the cytotoxic potential of these compounds.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties:
- Antibacterial Activity : Studies have reported significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The incorporation of fluorinated phenyl groups has been correlated with increased antimicrobial efficacy .
Table: Antimicrobial Activity Profile
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 0.5 µM |
| S. aureus | 0.8 µM |
| C. albicans | 1.0 µM |
These results highlight the potential for this compound as a lead compound in the development of new antimicrobial agents.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound and its derivatives:
- Cytotoxicity in Cancer Models : In vitro studies demonstrated that complexes formed with this compound exhibited superior cytotoxicity compared to other known agents .
- Antimicrobial Efficacy : Research indicated that derivatives with varying substitutions on the benzene ring displayed differential antimicrobial activities, suggesting that structural modifications can tailor effectiveness against specific pathogens .
- Protein Binding Studies : Binding assays revealed that the compound interacts effectively with bovine serum albumin (BSA), indicating potential for systemic circulation and bioavailability in therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
